

Technical Guide: Spectroscopic Analysis of 2,4,6-Trihalobenzenesulfonyl Chlorides

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Compound of Interest

Compound Name: 2,4,6-Tribromobenzenesulfonyl chloride

Cat. No.: B177820

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for **2,4,6-Tribromobenzenesulfonyl chloride** is not readily available in public databases. This guide utilizes data from its close structural analog, 2,4,6-Trichlorobenzenesulfonyl chloride, to provide a representative technical overview. The experimental protocols described are generalized for aryl sulfonyl chlorides and standard spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2,4,6-Trichlorobenzenesulfonyl chloride.

Table 1: Mass Spectrometry Data for 2,4,6-Trichlorobenzenesulfonyl chloride

Parameter	Value
Molecular Formula	C ₆ H ₂ Cl ₄ O ₂ S
Molecular Weight	279.96 g/mol
Ionization Mode	Electron Ionization (EI)
m/z Top Peak	243
m/z 2nd Highest	245
m/z 3rd Highest	179

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

Table 2: Infrared (IR) Spectroscopy Data for 2,4,6-Trichlorobenzenesulfonyl chloride

Technique	Key Absorption Bands (cm ⁻¹)	Source of Sample
KBr Wafer	Strong characteristic bands for sulfonyl chlorides are expected at approximately 1410-1370 cm ⁻¹ and 1204-1166 cm ⁻¹ . [3] Aromatic C-H stretching may appear around 3100-3000 cm ⁻¹ .	MAYBRIDGE CHEMICAL COMPANY LTD. [1]
ATR-Neat	Similar characteristic bands for the sulfonyl chloride group and aromatic C-H stretching are expected.	Alfa Aesar, Thermo Fisher Scientific [1]

Note: Specific peak values from the raw spectra are not detailed in the source but typical ranges for the functional groups are provided.[\[1\]](#)[\[3\]](#)

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Direct experimental ^1H NMR and ^{13}C NMR data for 2,4,6-Trichlorobenzenesulfonyl chloride were not available in the searched databases. For a symmetrically substituted benzene ring like this, a single peak would be expected in the aromatic region of the ^1H NMR spectrum. In the ^{13}C NMR spectrum, three distinct signals for the aromatic carbons would be anticipated due to symmetry (one for the carbons bearing chlorine, one for the carbon bearing the sulfonyl chloride group, and one for the unsubstituted carbons).

Experimental Protocols

The following are generalized experimental protocols for the synthesis of aryl sulfonyl chlorides and their subsequent spectroscopic analysis.

2.1 Synthesis of Aryl Sulfonyl Chlorides (General Protocol)

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonylation of the corresponding aromatic compound.[4][5]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the starting aromatic compound (e.g., 1,3,5-trichlorobenzene) is added.
- **Chlorosulfonation:** The flask is cooled in an ice-salt bath. Chlorosulfonic acid is added dropwise from the dropping funnel while maintaining a low temperature.[5]
- **Reaction Monitoring:** The reaction mixture is stirred at a controlled temperature until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is carefully poured onto crushed ice. The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.
- **Purification:** The crude product is then dried and can be further purified by recrystallization from a suitable solvent.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-25 mg of the purified aryl sulfonyl chloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.[6]
- Instrumentation: The sample is placed in the NMR spectrometer.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired. The number of scans is adjusted to obtain a good signal-to-noise ratio.[6]
- Data Processing: The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the sample is placed directly on the ATR crystal.[1][7]
- Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[7][8]
- Sample Spectrum: The sample is placed in the FTIR spectrometer, and the spectrum is recorded.[8][9]
- Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Characteristic absorption bands are identified and assigned to specific functional groups.[10]

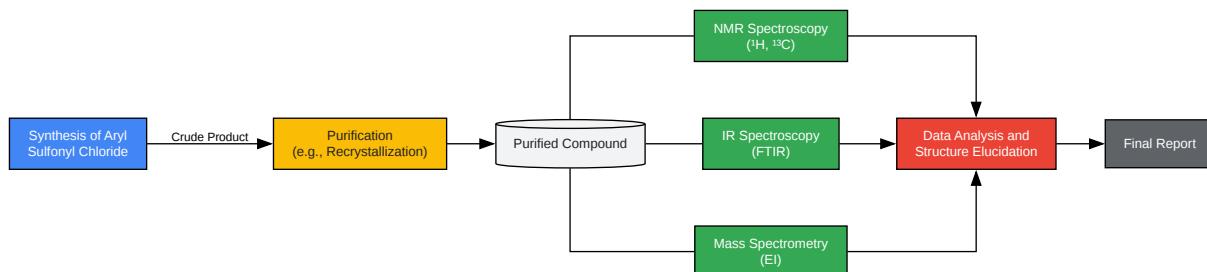
2.4 Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC/MS).
- Ionization: The sample molecules are ionized, commonly using an electron impact (EI) source. In EI, high-energy electrons bombard the molecules, leading to the formation of a molecular ion and various fragment ions.[11]

- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[12][13]
- Detection: The separated ions are detected, and their relative abundance is measured to generate a mass spectrum.[13]
- Data Interpretation: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to deduce structural information from the fragmentation pattern. [14]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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